molecular formula C14H23CuN6O4+ B612804 Prezatide copper CAS No. 89030-95-5

Prezatide copper

Cat. No.: B612804
CAS No.: 89030-95-5
M. Wt: 402.92 g/mol
InChI Key: NZWIFMYRRCMYMN-ACMTZBLWSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula

This compound is systematically named as copper(2+) (2S)-6-amino-2-[(2S)-2-(2-aminoacetamido)-3-(1H-imidazol-5-yl)propanamido]hexanoate, reflecting its complex molecular architecture and stereochemical configuration. The compound exists under several synonymous designations including CG-copper peptide, Copper tripeptide-1, GHK complex with copper, and GHK copper, each reflecting different nomenclature conventions used across various scientific disciplines. The molecular formula C14H23CuN6O4 encapsulates the essential atomic composition, indicating the presence of fourteen carbon atoms, twenty-three hydrogen atoms, one copper atom, six nitrogen atoms, and four oxygen atoms. This molecular composition yields an average molecular weight of 402.921 daltons, with a monoisotopic mass of 402.107128 daltons.

The Chemical Abstracts Service registry number 89030-95-5 serves as the unique identifier for this compound in chemical databases and regulatory documents. The compound's International Union of Pure and Applied Chemistry key NZWIFMYRRCMYMN-ACMTZBLWSA-M provides an additional layer of molecular identification that facilitates precise chemical database searches and cross-referencing. The structural complexity of this compound is further reflected in its simplified molecular-input line-entry system notation, which captures the intricate bonding patterns and stereochemical relationships within the molecule.

Crystallographic Analysis of Copper Coordination Geometry

Extensive crystallographic investigations have revealed that this compound adopts a distinctive square-pyramidal coordination geometry around the central copper(II) ion. The molecular structure determination through X-ray crystallography has provided detailed insights into the precise spatial arrangement of coordinating atoms and the overall three-dimensional architecture of the complex. In the fundamental coordination sphere, the copper(II) ion is coordinated by the nitrogen atom from the imidazole side chain of the histidine residue, another nitrogen atom from the alpha-amino group of glycine, and the deprotonated amide nitrogen of the glycine-histidine peptide bond.

The crystallographic data indicates that the fourth equatorial position in the coordination sphere is occupied by an oxygen atom from the carboxyl group of the lysine residue from a neighboring complex molecule. Additionally, another carboxyl group from lysine in an adjacent complex provides the apical oxygen atom, completing the square-pyramidal configuration around the copper center. This coordination arrangement results in a high stability constant of log10 = 16.44, which significantly exceeds that of simpler copper-peptide complexes such as the GH copper complex with a stability constant of log10 = 8.68.

Recent crystallographic studies utilizing the GHK tag for macromolecular crystallography have demonstrated that various residues from symmetry molecules can complete the copper(II) coordination sphere. These investigations have shown that histidine, aspartate, and histidine-proline residues from neighboring molecules can participate in completing the square-pyramidal coordination geometry. The structural analysis has revealed that the copper coordination promotes crystallization behavior, facilitating the formation of well-ordered crystal lattices suitable for high-resolution diffraction studies.

Spectroscopic Characterization (UV-Vis, EPR, NMR)

The spectroscopic characterization of this compound employs multiple complementary techniques that collectively provide comprehensive insights into its electronic structure, coordination environment, and dynamic behavior in solution. Ultraviolet-visible spectroscopy reveals characteristic absorption features that are diagnostic of the copper-peptide coordination. The complex exhibits a distinctive blue coloration in solution, with a prominent absorption peak occurring in the range of 610-630 nanometers, which corresponds to d-d electronic transitions characteristic of copper(II) complexes in square-pyramidal coordination geometries.

Additionally, ligand-to-metal charge transfer bands are observed at 246 nanometers, providing further confirmation of the copper-peptide coordination and electronic structure. The spectroscopic data demonstrates that copper-free prezatide peptide exhibits no discernible ultraviolet-visible absorption features, highlighting the crucial role of copper coordination in generating the characteristic optical properties. Upon copper addition, the development of the characteristic absorption bands occurs progressively until a 1:1 stoichiometric ratio is achieved, indicating saturation of the copper-peptide complex formation.

Electron paramagnetic resonance spectroscopy provides detailed information about the copper coordination environment and electronic structure. The EPR spectra of this compound complexes exhibit characteristic features of mononuclear square-planar copper(II) complexes with g-values of approximately 2.18 (g-parallel) and 2.05 (g-perpendicular). The hyperfine coupling constant A-parallel of approximately 220 × 10^-4 cm^-1 is consistent with four-nitrogen coordination around the copper center. Room temperature EPR measurements have revealed the presence of motionally-averaged species, with clear isosbestic points confirming the existence of distinct coordination environments.

Nuclear magnetic resonance spectroscopy investigations have provided insights into the solution dynamics and structural characteristics of the this compound complex. The paramagnetic nature of copper(II) results in significant line broadening effects for protons in close proximity to the metal center, which can be utilized to map the coordination sphere and monitor complex formation. NMR studies have also facilitated investigations of the reduction behavior of this compound in the presence of biological reductants such as glutathione.

Spectroscopic Technique Key Observations Diagnostic Features
UV-Vis Spectroscopy Absorption peak at 610-630 nm d-d transitions, blue coloration
UV-Vis Spectroscopy Ligand-to-metal charge transfer at 246 nm Copper-peptide coordination
EPR Spectroscopy g-parallel = 2.18, g-perpendicular = 2.05 Square-planar geometry
EPR Spectroscopy A-parallel = 220 × 10^-4 cm^-1 Four-nitrogen coordination
NMR Spectroscopy Paramagnetic line broadening Proximity to copper center

Comparative Analysis of Free vs. Copper-Complexed Tripeptide Conformations

The structural comparison between free prezatide peptide and its copper-complexed form reveals significant conformational differences that are directly attributable to metal coordination effects. In the absence of copper, the tripeptide glycyl-histidyl-lysine exists in a relatively flexible conformation with multiple accessible conformational states due to rotational freedom around the peptide bonds. The free peptide exhibits typical characteristics of small bioactive peptides, including pH-dependent protonation states and conformational flexibility that allows for various spatial arrangements of the constituent amino acid residues.

Upon copper coordination, the peptide undergoes substantial conformational restriction and reorganization to accommodate the preferred coordination geometry of the copper(II) ion. The coordination process involves deprotonation of specific amide nitrogens, particularly the glycine-histidine peptide bond, which fundamentally alters the electronic distribution and spatial arrangement of the peptide backbone. This metal-induced conformational constraint results in a more rigid molecular structure with significantly reduced conformational flexibility compared to the free peptide state.

The copper coordination also influences the overall molecular geometry and intermolecular interactions. In the complexed form, the peptide adopts a configuration that optimizes the coordination bonds while maintaining favorable interactions between neighboring complex molecules. This structural organization facilitates the formation of binary and ternary complexes under physiological conditions, potentially involving additional ligands such as histidine or albumin-binding regions.

The thermal stability and solution behavior of the copper-complexed form differ markedly from those of the free peptide. The metal coordination provides additional stabilization through coordinate covalent bonding, resulting in enhanced resistance to proteolytic degradation and improved solution stability across a broader pH range. However, the complex exhibits pH-dependent dissociation behavior, with stability decreasing significantly below pH 4 or above pH 9, conditions under which copper release can occur.

Property Free Prezatide Peptide Copper-Complexed Prezatide
Conformational Flexibility High, multiple accessible states Restricted, rigid coordination geometry
Electronic Structure Neutral amino acid residues Deprotonated amide nitrogens
Intermolecular Interactions Weak hydrogen bonding Coordinate covalent bonding
pH Stability Range Limited by amino acid pKa values Stable pH 4-9, dissociates outside range
Spectroscopic Properties No distinctive UV-Vis features Characteristic d-d transitions at 610-630 nm
Thermal Stability Moderate peptide stability Enhanced stability through metal coordination

Properties

IUPAC Name

copper;(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N6O4.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24);/q;+2/p-1/t10-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWIFMYRRCMYMN-ACMTZBLWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23CuN6O4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20237492
Record name Prezatide copper
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89030-95-5
Record name Prezatide copper
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089030955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prezatide copper
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14683
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Prezatide copper
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20237492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The synthesis involves the direct reaction of acetic acid with copper oxide (CuO) or copper hydroxide (Cu(OH)₂) under controlled conditions:

CuO+2CH3COOHCu(CH3COO)2+H2O(or)Cu(OH)2+2CH3COOHCu(CH3COO)2+2H2O\text{CuO} + 2\text{CH}3\text{COOH} \rightarrow \text{Cu(CH}3\text{COO)}2 + \text{H}2\text{O} \quad \text{(or)} \quad \text{Cu(OH)}2 + 2\text{CH}3\text{COOH} \rightarrow \text{Cu(CH}3\text{COO)}2 + 2\text{H}_2\text{O}

This exothermic reaction proceeds at 50–150°C, with optimal yields achieved at 100°C.

Table 1: Industrial-Scale Copper Acetate Synthesis Parameters

ParameterSpecification
ReactantsAcetic acid, CuO/Cu(OH)₂, mother liquor
Acetic acid concentration50–99% (regulated via dilution)
Temperature range50–150°C
Reaction time3–5 hours
Yield per batch1,150 kg copper acetate
Mother liquor reuse500 kg reused per batch
Purity≥99%

Key advantages of this method include minimal side reactions, reduced acetic acid volatility, and a closed-loop system for mother liquor recycling, which lowers production costs by ~40% compared to traditional methods.

GHK-Cu Complexation: Peptide-Chelation Process

The tripeptide GHK is combined with copper acetate in aqueous media to form this compound. While proprietary details are scarce, published protocols highlight critical parameters for optimal chelation.

Chelation Protocol

  • Solution preparation :

    • GHK tripeptide is dissolved in deionized water at pH 6.5–7.5 to ensure protonation of histidine’s imidazole group, which coordinates copper.

    • Copper acetate is added in a 1:1 molar ratio to GHK, though excess copper (1.2:1) is sometimes used to drive the reaction.

  • Reaction conditions :

    • Temperature: 25–37°C (ambient to physiological range)

    • Stirring: 12–24 hours under nitrogen atmosphere to prevent oxidation.

  • Purification :

    • Unreacted copper is removed via dialysis (MWCO 500 Da) or ion-exchange chromatography.

    • Lyophilization yields this compound as a blue crystalline powder.

Table 2: GHK-Cu Complexation Efficiency

ParameterValue
GHK solubility50 mg/mL (H₂O, pH 7.0)
Cu(II) binding constant (log K)10.2 ± 0.3
Optimal pH7.0–7.4
Final product purity≥95% (HPLC)

Stabilization and Formulation

This compound’s instability in aqueous solutions necessitates stabilization strategies:

  • Heparin binding : GHK’s affinity for heparin (Kd ≈ 10⁻⁶ M) is exploited in gel formulations to localize the complex at wound sites.

  • Antioxidant additives : 0.1% (w/v) ascorbic acid prevents Cu²⁺ reduction to Cu⁺, which can generate reactive oxygen species.

Analytical Characterization

Quality control protocols ensure batch consistency:

  • UV-Vis spectroscopy : Absorption peak at 620 nm (d-d transition of Cu²⁺).

  • HPLC-MS : Retention time 8.2 min (C18 column), m/z 340.1 [GHK-Cu]²⁺.

  • Collagen synthesis assay : Fibroblast cultures treated with 10 nM this compound show 2.3-fold increased collagen secretion vs. controls .

Comparison with Similar Compounds

Palmitoyl Tripeptide-1

Parameter Prezatide Copper Acetate Palmitoyl Tripeptide-1
Structure GHK tripeptide + Cu²⁺ Palmitoyl-Gly-His-Lys
Molecular Weight 862.39 ~650 (estimated)
Key Mechanism Copper delivery, enzyme activation Collagen stimulation via TGF-β
Solubility 10 mg/mL (water) Lipid-soluble due to palmitoyl
Clinical Applications Wound healing, anti-aging Hydration, skin texture improvement
Notable Findings 40% faster diabetic wound closure 25% increase in skin hydration

Analysis : Palmitoyl Tripeptide-1 lacks copper but incorporates a lipid moiety for enhanced skin penetration. While Prezatide targets copper-dependent pathways, Palmitoyl Tripeptide-1 directly stimulates collagen via growth factor mimicry . Both improve skin quality, but Prezatide offers additional antioxidant and anti-inflammatory benefits .

Palmitoyl Pentapeptide-4 (Matrixyl®)

Parameter This compound Acetate Palmitoyl Pentapeptide-4
Structure Tripeptide + Cu²⁺ Palmitoyl-Lys-Thr-Thr-Lys-Ser
Key Mechanism Collagen stabilization via LOX Fibronectin and collagen synthesis
Applications Anti-aging, medical wound care Cosmetic anti-aging creams
Efficacy Reduces wrinkle depth by 15–20% Improves skin firmness by 30%

Analysis : Palmitoyl Pentapeptide-4 is a longer peptide chain without metal coordination. It primarily stimulates extracellular matrix proteins, whereas Prezatide leverages copper’s enzymatic roles for structural protein cross-linking .

Other Metal-Peptide Complexes

  • Zinc-L-Carnosine: A zinc-bound dipeptide used for gastrointestinal repair. Unlike Prezatide, it lacks direct collagen-stimulating effects but shares anti-inflammatory properties .
  • Iron-Peptide Complexes : Often employed in anemia treatment; iron’s redox activity contrasts with copper’s role in antioxidant defense .

Research and Development Challenges

  • Contradictory Clinical Outcomes : Prezatide showed promise in diabetic wound models but was discontinued for diabetic foot ulcer trials due to inconsistent efficacy .
  • Stability Limitations : Prezatide requires stringent storage conditions (-20°C) to prevent degradation, whereas palmitoylated peptides exhibit better shelf stability .

Biological Activity

Prezatide copper, also known as GHK-Cu, is a tripeptide composed of glycine, histidine, and lysine that forms a complex with copper ions. This compound has garnered attention for its diverse biological activities, particularly in dermatology and wound healing. The following sections detail its biological mechanisms, applications, and relevant research findings.

This compound exhibits several mechanisms that contribute to its biological activity:

  • Collagen Synthesis : It enhances the synthesis and deposition of type I collagen and glycosaminoglycan, crucial components for skin integrity and elasticity .
  • Angiogenesis : The compound promotes angiogenesis by activating growth factors such as vascular endothelial growth factor (VEGF) and transforming growth factor-beta (TGF-β), facilitating nutrient and oxygen supply to tissues .
  • Antioxidant Activity : this compound is believed to provide copper for superoxide dismutase, an enzyme that protects cells from oxidative damage .
  • Inflammation Modulation : It inhibits pro-inflammatory cytokines, thereby reducing inflammation and fostering a conducive environment for tissue repair .

Biological Effects

The biological effects of this compound have been extensively studied, particularly in the context of skin health and wound healing. Key findings include:

  • Skin Elasticity and Firmness : Clinical studies have reported improvements in skin elasticity, density, and firmness after topical application of GHK-Cu .
  • Wound Healing : Research indicates that GHK-Cu accelerates the healing process in various types of wounds by enhancing keratinocyte proliferation and modulating extracellular matrix production .
  • Anti-Aging Properties : The compound has shown efficacy in reducing fine lines and wrinkles, as well as improving overall skin appearance by increasing collagen production .

Research Findings

A summary of significant research findings related to the biological activity of this compound is presented in the table below.

Study ReferenceFindingsApplication
Krüger et al. (2018)Improved collagen production in 70% of women treated with GHK-Cu compared to 50% with vitamin CTopical application for skin rejuvenation
PMC6073405 (2018)GHK-Cu protected lung tissue from acute lung injury by increasing SOD activityPotential therapeutic for respiratory conditions
DrugBank (2022)Demonstrated anti-inflammatory properties by blocking iron release during injuryWound healing applications
ChemicalBook (2024)Promotes synthesis of extracellular matrix components like collagen and elastinDermatological applications

Case Studies

  • Topical Application in Aging Skin : A pilot study demonstrated that participants applying GHK-Cu cream twice daily for 12 weeks experienced significant improvements in skin hydration, thickness, and elasticity compared to control groups using standard treatments .
  • Wound Healing in Venous Ulcers : A randomized controlled trial highlighted the efficacy of this compound in accelerating healing rates in patients with venous leg ulcers. The study found that treatment with GHK-Cu significantly reduced healing time compared to placebo .

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing and characterizing Prezatide Copper?

  • Methodology : Utilize high-performance liquid chromatography (HPLC) for purity assessment and X-ray crystallography for structural validation. Pilot studies should test solvent systems (e.g., aqueous vs. organic) and temperature gradients to optimize yield. Include controls with metal-free analogs to distinguish this compound-specific properties .

Q. How can researchers design in vitro assays to evaluate this compound’s bioactivity?

  • Methodology : Adopt cell-based assays (e.g., enzyme-linked immunosorbent assays) with dose-response curves. Validate results using statistical models (e.g., ANOVA) to compare efficacy against placebo or comparator compounds. Ensure replication across multiple cell lines to address biological variability .

Q. What spectroscopic techniques are most reliable for analyzing this compound’s stability under physiological conditions?

  • Methodology : Combine UV-Vis spectroscopy for real-time degradation monitoring and nuclear magnetic resonance (NMR) to track structural changes. Use accelerated stability testing (e.g., elevated temperatures) to model long-term stability, referencing ICH guidelines for pharmaceutical compounds .

Advanced Research Questions

Q. How do contradictions arise between in vitro and in vivo efficacy data for this compound, and how can they be resolved?

  • Methodology : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify bioavailability or metabolic clearance disparities. Use animal models with tissue-specific biomarkers to validate mechanisms. Cross-reference in vitro data with proteomic profiles to identify confounding factors (e.g., protein binding) .

Q. What strategies mitigate this compound’s solubility limitations in experimental models?

  • Methodology : Explore co-solvent systems (e.g., cyclodextrins) or nanoformulation techniques. Characterize solubility-enhancing effects using dynamic light scattering (DLS) and in vitro permeability assays (e.g., Caco-2 cells). Compare outcomes with unmodified this compound to quantify improvements .

Q. How can researchers apply the PICOT framework to design clinical trials for this compound?

  • Methodology :

  • P (Population): Define patient subgroups (e.g., age, comorbidities).
  • I (Intervention): Standardize dosing regimens and administration routes.
  • C (Comparison): Use active comparators (e.g., existing therapeutics) or placebos.
  • O (Outcome): Select primary endpoints (e.g., biomarker reduction) and secondary endpoints (e.g., safety).
  • T (Time): Specify trial duration and follow-up periods.
  • Validate feasibility via pilot studies and systematic reviews of analogous trials .

Q. What computational models are effective for predicting this compound’s molecular interactions?

  • Methodology : Employ molecular docking simulations (e.g., AutoDock Vina) to identify binding affinities with target proteins. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-disciplinary collaboration with bioinformatics teams is recommended for model refinement .

Data Analysis and Interpretation

Q. How should researchers address conflicting results in this compound’s mechanism of action studies?

  • Methodology : Apply triangulation by combining multiple methods (e.g., CRISPR knockouts, RNA sequencing). Use meta-analysis to aggregate data from independent studies, adjusting for heterogeneity via random-effects models. Publish negative results to reduce publication bias .

Q. What ethical considerations are critical when designing this compound trials involving vulnerable populations?

  • Methodology : Follow CONSORT guidelines for informed consent and data transparency. Establish independent ethics review boards to assess risk-benefit ratios. Include post-trial access plans for participants in low-resource settings .

Tables for Methodological Reference

Research Stage Recommended Techniques Key References
Synthesis OptimizationHPLC, X-ray crystallography
Bioactivity AssessmentELISA, dose-response ANOVA
Stability AnalysisUV-Vis, NMR, accelerated testing
Computational ModelingAutoDock Vina, SPR, ITC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.